Sergliflozin A

Beschreibung

BenchChem offers high-quality Sergliflozin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sergliflozin A including the price, delivery time, and more detailed information at info@benchchem.com.

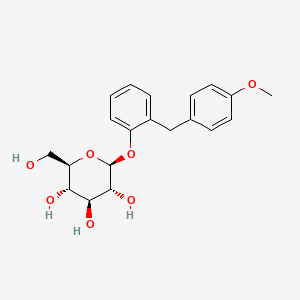

Structure

3D Structure

Eigenschaften

CAS-Nummer |

360775-96-8 |

|---|---|

Molekularformel |

C20H24O7 |

Molekulargewicht |

376.4 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1 |

InChI-Schlüssel |

HFLCZNNDZKKXCS-OUUBHVDSSA-N |

SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Isomerische SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)CC2=CC=CC=C2OC3C(C(C(C(O3)CO)O)O)O |

Synonyme |

sergliflozin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sergliflozin A: An In-Depth Technical Guide to its Mechanism of Action as a Selective SGLT2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Sergliflozin A, an O-glucoside derivative, emerged as a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Although its clinical development was discontinued after Phase II trials, a comprehensive understanding of its mechanism of action remains highly valuable for researchers in the field of metabolic diseases and transporter biology.[3][4] This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which Sergliflozin A exerts its effects. We will delve into its primary target, SGLT2, the physiological consequences of its inhibition, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of novel therapeutics targeting glucose transport.

Introduction: The Role of SGLT2 in Renal Glucose Homeostasis

Under normal physiological conditions, the kidneys play a crucial role in maintaining glucose homeostasis by filtering and reabsorbing glucose from the blood. The vast majority of this reabsorption, approximately 90%, is mediated by the sodium-glucose cotransporter 2 (SGLT2), a high-capacity, low-affinity transporter located in the S1 segment of the proximal convoluted tubule. SGLT2 utilizes the sodium gradient maintained by the Na+/K+-ATPase to drive the uptake of glucose from the glomerular filtrate back into the tubular epithelial cells.

In individuals with type 2 diabetes mellitus, the expression and activity of SGLT2 are often upregulated, contributing to the persistent hyperglycemia that characterizes the disease. Therefore, inhibiting SGLT2 presents a logical and effective therapeutic strategy to reduce blood glucose levels by promoting urinary glucose excretion. This insulin-independent mechanism of action makes SGLT2 inhibitors a unique class of antidiabetic agents.

Sergliflozin A was developed as a selective inhibitor of SGLT2, demonstrating the potential of this therapeutic approach.[1] This guide will dissect the intricate details of its mechanism of action, providing a foundational understanding for researchers in the field.

Molecular Mechanism of Action: The Direct Inhibition of SGLT2

The primary mechanism of action of Sergliflozin A is the competitive inhibition of the SGLT2 transporter. As an O-glucoside, its structure mimics that of glucose, allowing it to bind to the glucose-binding site of the SGLT2 protein.[2]

The Binding Interaction: An Inferred Model

While specific crystallographic data for Sergliflozin A bound to SGLT2 are not publicly available, insights into its binding can be extrapolated from structural studies of other SGLT2 inhibitors.[5][6] These studies reveal a common binding pocket within the transmembrane domains of SGLT2.

The glucose moiety of the inhibitor is thought to occupy the same position as glucose itself, forming hydrogen bonds with key amino acid residues within the binding site. The aglycone portion of the inhibitor extends into an adjacent hydrophobic pocket, contributing to the high affinity and selectivity of the interaction. It is this aglycone moiety that largely determines the specific binding characteristics and selectivity of different SGLT2 inhibitors.

Diagram: Hypothesized Binding of Sergliflozin A to SGLT2

Caption: Hypothesized binding of Sergliflozin A within the SGLT2 transporter.

Selectivity Profile

A critical aspect of the mechanism of action of any SGLT2 inhibitor is its selectivity for SGLT2 over SGLT1. SGLT1 is predominantly found in the small intestine, where it is responsible for glucose and galactose absorption, and to a lesser extent in the S3 segment of the renal proximal tubule. Inhibition of SGLT1 can lead to gastrointestinal side effects such as diarrhea and dehydration.

Sergliflozin A was found to be a highly selective inhibitor of human SGLT2.[1] While a comprehensive selectivity profile against a wide range of other transporters is not publicly available, its high selectivity for SGLT2 over SGLT1 was a key characteristic highlighted in preclinical studies.[1][2]

| Transporter | IC50 (Sergliflozin A) | Selectivity Ratio (SGLT1/SGLT2) | Reference |

| Human SGLT2 | Potent Inhibition (nM range) | High | [1] |

| Human SGLT1 | Weaker Inhibition (µM range) | High | [1] |

Physiological Consequences of SGLT2 Inhibition by Sergliflozin A

The direct inhibition of SGLT2 by Sergliflozin A translates into a cascade of physiological effects, primarily centered around the modulation of renal glucose handling.

Increased Urinary Glucose Excretion (Glucosuria)

By blocking the reabsorption of glucose in the proximal tubule, Sergliflozin A leads to a dose-dependent increase in urinary glucose excretion.[1][7] This is the cornerstone of its glucose-lowering effect. The amount of glucose excreted is dependent on the plasma glucose concentration and the glomerular filtration rate (GFR).

Reduction in Plasma Glucose Levels

The induced glucosuria results in a net loss of glucose from the body, leading to a reduction in fasting and postprandial plasma glucose levels.[7] Importantly, this effect is independent of insulin secretion or action, which distinguishes SGLT2 inhibitors from many other classes of antidiabetic drugs.[3]

Osmotic Diuresis

The increased concentration of glucose in the renal tubules exerts an osmotic effect, leading to a mild diuretic effect. This is characterized by a modest increase in urine volume. This osmotic diuresis can contribute to a reduction in blood pressure.

Diagram: Physiological Cascade of SGLT2 Inhibition

Caption: Physiological effects following SGLT2 inhibition by Sergliflozin A.

Experimental Protocols for Characterizing Sergliflozin A's Mechanism of Action

A robust understanding of the mechanism of action of any SGLT2 inhibitor relies on a combination of in vitro and in vivo experimental approaches. The following protocols are representative of the methodologies used to characterize compounds like Sergliflozin A.

In Vitro SGLT2 Inhibition Assay

Objective: To determine the potency and selectivity of an inhibitor against SGLT2 and SGLT1 transporters.

Methodology:

-

Cell Line Preparation:

-

Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells, engineered to overexpress human SGLT2 or SGLT1.[8]

-

Culture the cells to confluence in appropriate media.

-

-

Radiolabeled Glucose Uptake Assay:

-

Wash the cells with a sodium-containing buffer.

-

Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., Sergliflozin A) for a specified period.

-

Initiate glucose uptake by adding a solution containing a radiolabeled, non-metabolizable glucose analog, such as ¹⁴C-alpha-methyl-D-glucopyranoside (¹⁴C-AMG), along with sodium.

-

After a defined incubation period, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of glucose uptake at each inhibitor concentration compared to a vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Perform the same assay on cells expressing SGLT1 to determine the IC50 for SGLT1 and calculate the selectivity ratio (IC50 SGLT1 / IC50 SGLT2).

-

Alternative Method: Fluorescent Glucose Uptake Assay

A non-radioactive alternative involves using a fluorescent glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[3][5] The protocol is similar, but instead of scintillation counting, intracellular fluorescence is measured using a fluorescence plate reader or microscopy.

In Vivo Assessment of Urinary Glucose Excretion

Objective: To evaluate the effect of the inhibitor on urinary glucose excretion in an animal model.

Methodology:

-

Animal Model:

-

Use a relevant animal model, such as normal or diabetic rats or mice.[9]

-

Acclimatize the animals and house them in metabolic cages to allow for accurate urine collection.

-

-

Dosing and Urine Collection:

-

Administer the test inhibitor (e.g., Sergliflozin etabonate, the prodrug of Sergliflozin A) orally at various doses.

-

Collect urine over a specified time period (e.g., 24 hours).

-

-

Analysis:

-

Data Analysis:

-

Compare the urinary glucose excretion in the treated groups to a vehicle-treated control group.

-

Establish a dose-response relationship for the effect of the inhibitor on glucosuria.

-

Assessment of Glomerular Filtration Rate (GFR)

Objective: To determine if the inhibitor has any direct effects on the glomerular filtration rate.

Methodology:

-

Animal Preparation:

-

Anesthetize the animal and catheterize the jugular vein for infusion and the carotid artery for blood sampling.

-

Catheterize the bladder for urine collection.

-

-

Inulin Clearance (Gold Standard):

-

Administer a bolus of inulin followed by a continuous infusion to maintain a stable plasma concentration.

-

After an equilibration period, collect timed urine and blood samples.

-

Measure the inulin concentration in plasma and urine using a colorimetric assay.

-

-

Calculation:

-

Calculate the GFR using the formula: GFR = (Urine Inulin Concentration x Urine Flow Rate) / Plasma Inulin Concentration.

-

Alternative Markers: Other markers such as iohexol or radiolabeled compounds like ⁹⁹mTc-DTPA can also be used to measure GFR.[6][12][13]

Clinical Development and Discontinuation

Sergliflozin etabonate (the prodrug of Sergliflozin A), also known as GW869682X, was advanced into Phase II clinical trials by GlaxoSmithKline.[4] A known Phase II study, NCT00291356, was designed to compare the safety, blood concentrations, and effects of GW869682X and another compound, GSK189075, against a placebo in patients with type 2 diabetes over a 2-week period.[14]

However, the development of Sergliflozin was discontinued after the completion of these Phase II trials.[3][4] The specific reasons for this decision have not been made publicly available. It is plausible that the outcomes regarding efficacy, safety, or pharmacokinetic profile did not meet the predefined criteria for advancement to Phase III studies.

Conclusion

Sergliflozin A exemplifies the therapeutic potential of selective SGLT2 inhibition for the management of type 2 diabetes. Its mechanism of action, centered on the direct and selective blockade of renal glucose reabsorption, leads to a cascade of favorable physiological effects, including increased urinary glucose excretion and a reduction in plasma glucose levels. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of SGLT2 inhibitors. Although Sergliflozin A did not proceed to market, the scientific insights gained from its development have contributed to the broader understanding of this important class of therapeutic agents and continue to inform the design and evaluation of new drugs targeting renal glucose transport.

References

-

Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., ... & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330. [Link]

- Insights from the molecular docking analysis of SGLT2 and FIMH to combat uropathogenicity. (n.d.). Journal of Molecular Graphics and Modelling, 118, 108362.

-

SGLT2 inhibitor. (2024, January 12). In Wikipedia. [Link]

-

Nishi, K., Nii, H., Umehara, T., & Inoue, T. (2023). Structural insights into the mechanism of the human SGLT2–MAP17 glucose transporter. Nature Communications, 14(1), 358. [Link]

- Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. (2021). Archives of Pharmacal Research, 44(7), 726–736.

- A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (n.d.).

-

Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., ... & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 609(1-3), 148-154. [Link]

- SGLT2 Inhibitors: From Structure–Effect Relationship to Pharmacological Response. (2024). International Journal of Molecular Sciences, 25(5), 2829.

- Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... (n.d.).

- Docking-Based Classification of SGLT2 Inhibitors. (n.d.).

- Outcome trial data on sodium glucose cotransporter-2 inhibitors: Putting clinical benefits and risks in perspective. (2022). International Journal of Cardiology, 349, 103-110.

-

Welcome to GSK Clinical Trials. (n.d.). GlaxoSmithKline. [Link]

- Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter. (2023).

-

Sponsor Specific Details: GSK. (n.d.). ClinicalStudyDataRequest.com. [Link]

-

Grempler, R., Thomas, L., Eckhardt, M., Himmelsbach, F., Bianchi, E., & Priepke, H. (2012). Structural selectivity of human SGLT inhibitors. American Journal of Physiology-Cell Physiology, 303(4), C363-C371. [Link]

- All individual trials at GlaxoSmithKline. (n.d.). FDAAA Trials Tracker.

-

Sergliflozin etabonate. (2023, December 2). In Wikipedia. [Link]

- Methods for Assessment of the Glomerular Filtration Rate in Laboratory Animals. (2022). Kidney Diseases, 8(5), 381–391.

- Basal glucose excretion in dogs: The impact of feeding, obesity, sex, and age. (2020).

- Glucose Control and Cardiovascular Outcomes in Clinical Trials of Sodium Glucose Co-transporter 2 Inhibitor Treatments in Type 2 Diabetes. (2014). European Endocrinology, 10(1), 10–16.

- New SGLT inhibitors and their status and selectivity. (n.d.).

- Update on developments with SGLT2 inhibitors in the management of type 2 diabetes. (2014). Drug Design, Development and Therapy, 8, 213–226.

- Basal glucose excretion in dogs: The impact of feeding, obesity, sex, and age. (2020).

-

A Study to Compare the Safety, Blood Concentrations, and Effects of GSK189075, GW869682, and Placebo When Dosed for 2-weeks by Mouth to Patients With Type 2 Diabetes. (2015). ClinicalTrials.gov. [Link]

Sources

- 1. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isfcppharmaspire.com [isfcppharmaspire.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. Docking-Based Classification of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adameetingnews.org [adameetingnews.org]

- 12. ClinicalStudyDataRequest.com [clinicalstudydatarequest.com]

- 13. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

Technical Guide: Elucidating the SGLT2 Inhibitor Selectivity Profile of Sergliflozin A

Abstract

The development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors represents a significant advancement in the management of type 2 diabetes, primarily by promoting urinary glucose excretion.[1] Sergliflozin A is an investigational SGLT2 inhibitor that, like others in its class, requires a meticulously characterized selectivity profile to predict its clinical efficacy and potential side effects.[2] The principal off-target isoform, SGLT1, is highly expressed in the small intestine, and its inhibition can lead to gastrointestinal adverse events.[3][4] Therefore, the ratio of inhibition of SGLT1 to SGLT2 is a critical parameter in drug development. This guide provides a comprehensive framework for researchers and drug development professionals to determine and interpret the SGLT2 selectivity profile of a compound like Sergliflozin A, using established, robust in vitro methodologies. We will detail the underlying principles, provide a validated experimental protocol, and contextualize the data within the broader landscape of approved SGLT inhibitors.

The Physiological Basis for SGLT2 Selectivity

The rationale for developing highly selective SGLT2 inhibitors is grounded in the distinct physiological roles of the two primary sodium-glucose cotransporters, SGLT1 and SGLT2.

-

SGLT2: This transporter is predominantly expressed in the S1 segment of the renal proximal tubule and is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[5] Its high capacity and low affinity for glucose make it the primary target for inducing therapeutic glucosuria.[6]

-

SGLT1: This is a high-affinity, low-capacity transporter found in the distal part of the proximal tubule (reabsorbing the remaining 10% of renal glucose) but is most prominently expressed in the epithelial cells of the small intestine, where it is crucial for dietary glucose and galactose absorption.[4][6]

Inhibition of SGLT2 effectively lowers the renal threshold for glucose, leading to its excretion and a subsequent reduction in plasma glucose levels, independent of insulin action.[7][8] Conversely, significant inhibition of intestinal SGLT1 can cause carbohydrate malabsorption, leading to osmotic diarrhea and other gastrointestinal disturbances.[3] Thus, a high selectivity for SGLT2 over SGLT1 is a key objective in the design of these therapeutic agents.

Caption: Physiological roles of SGLT1 and SGLT2 in the kidney and intestine.

Quantifying Selectivity: The IC₅₀ Ratio

The selectivity of an inhibitor is quantitatively expressed as a ratio of its half-maximal inhibitory concentration (IC₅₀) against the two transporters.

Selectivity Ratio = IC₅₀ (SGLT1) / IC₅₀ (SGLT2)

A higher ratio indicates greater selectivity for SGLT2. For a compound to be considered "selective," this ratio should be significantly greater than 1, often in the hundreds or thousands, ensuring that therapeutic doses effectively inhibit SGLT2 with minimal impact on SGLT1.[3][9]

Experimental Protocol: Cell-Based Radioligand Uptake Assay

Determining the IC₅₀ values for Sergliflozin A against human SGLT1 (hSGLT1) and SGLT2 (hSGLT2) requires a robust, validated assay system. The gold-standard approach is a cell-based glucose uptake assay using engineered cell lines that stably express the individual human transporters. This protocol ensures that the inhibition is measured in a system that recapitulates the transporter's biological context.

Trustworthiness through Design: This dual-cell line approach is inherently self-validating. By running parallel assays, one with the hSGLT1 cell line and one with the hSGLT2 cell line, the experiment directly compares the compound's potency against the target and primary off-target in an identical assay format, eliminating confounding variables.

Step 1: Generation of Stable hSGLT1 and hSGLT2 Expressing Cell Lines

-

Rationale: Host cells like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells have low endogenous glucose transporter activity, providing a clean background for measuring the activity of the exogenously expressed human transporters.[10][11]

-

Methodology:

-

Transfect CHO-K1 cells separately with expression plasmids containing the full-length cDNA for human SLC5A1 (SGLT1) and SLC5A2 (SGLT2).

-

Select for stably transfected cells using an appropriate selection marker (e.g., G418).

-

Isolate and expand clonal cell lines.

-

Validate high-level expression and correct plasma membrane localization of hSGLT1 and hSGLT2 via qRT-PCR and immunofluorescence, respectively.[10]

-

Step 2: [¹⁴C]-AMG Uptake Inhibition Assay

-

Rationale: Alpha-methyl-D-glucopyranoside (AMG) is a glucose analog that is transported by SGLTs but not metabolized by the cell.[6] Using a radiolabeled version, [¹⁴C]-AMG, allows for highly sensitive and direct quantification of transporter activity.

-

Methodology:

-

Cell Plating: Seed the validated hSGLT1-CHO and hSGLT2-CHO cells into 96-well plates and grow to confluence.

-

Preparation of Sergliflozin A: Prepare a serial dilution series of Sergliflozin A (e.g., from 0.1 nM to 100 µM) in a sodium-containing uptake buffer (e.g., 140 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Also prepare a "no inhibitor" control (vehicle, e.g., 0.1% DMSO) and a "background" control using a sodium-free buffer (replace NaCl with choline chloride) to measure non-SGLT-mediated uptake.

-

Pre-incubation: Aspirate the culture medium from the cells and wash twice with the sodium-containing buffer. Add the Sergliflozin A dilutions (or control buffers) to the respective wells and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Add the uptake buffer containing a fixed concentration of [¹⁴C]-AMG (at a concentration near the transporter's Kₘ) to all wells to initiate the transport reaction. Incubate for a defined period (e.g., 60 minutes) at 37°C.

-

Uptake Termination: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold, sodium-free buffer. This stops the transport and removes extracellular radiolabel.

-

Cell Lysis & Quantification: Lyse the cells in each well with a lysis buffer (e.g., 0.1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Step 3: Data Analysis and IC₅₀ Calculation

-

Subtract the average counts per minute (CPM) from the sodium-free background wells from all other wells to get the specific SGLT-mediated uptake.

-

Normalize the data by expressing the uptake in each inhibitor-treated well as a percentage of the uptake in the vehicle control wells (0% inhibition).

-

Plot the percent inhibition against the logarithm of the Sergliflozin A concentration.

-

Fit the resulting dose-response curve using a four-parameter logistic equation (nonlinear regression) to determine the IC₅₀ value for both the hSGLT1 and hSGLT2 assays.

Caption: Experimental workflow for determining SGLT inhibitor IC₅₀ values.

Interpreting the Data: A Comparative Landscape

While specific IC₅₀ values for Sergliflozin A are not widely published due to its discontinuation in development, we can place its expected profile in the context of other well-characterized inhibitors.[5] The selectivity profile is a key differentiator among gliflozins and influences their clinical application.

| Compound | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity Ratio (SGLT1/SGLT2) | Classification | Reference(s) |

| Sergliflozin A | TBD | TBD | TBD | Selective SGLT2 | [2] |

| Empagliflozin | 3.1 | 8300 | ~2700 | Highly Selective SGLT2 | [12] |

| Ertugliflozin | 0.877 | 1960 | ~2200 | Highly Selective SGLT2 | [12] |

| Dapagliflozin | ~6.0 | ~400 | ~65 | Selective SGLT2 | [13] |

| Canagliflozin | ~4.2 | ~660 | ~160 | Moderately Selective SGLT2 | [12] |

| Sotagliflozin | ~5.6 | ~54.6 | ~10 | Dual SGLT1/SGLT2 | [14] |

Expert Insights:

-

High Selectivity (>1000-fold): Compounds like Empagliflozin and Ertugliflozin are designed to maximize SGLT2 inhibition in the kidney while minimizing any interaction with intestinal SGLT1, thereby reducing the risk of gastrointestinal side effects.[12]

-

Moderate Selectivity (100-400-fold): Canagliflozin exhibits a moderate selectivity. At therapeutic doses, it primarily inhibits SGLT2, but some level of intestinal SGLT1 inhibition may occur, which has been investigated for potential effects on postprandial glucose.[12]

-

Dual Inhibition (<20-fold): Sotagliflozin is intentionally designed as a dual inhibitor. The rationale is to combine the renal glucose excretion effect of SGLT2 inhibition with the blunting of intestinal glucose absorption from SGLT1 inhibition, potentially offering more comprehensive glycemic control.[14] The clinical benefits of this dual action, particularly regarding cardiovascular outcomes, are an active area of research.[15][16]

For an investigational compound like Sergliflozin A, which was developed as a "selective SGLT2 inhibitor," the goal of this analysis would be to confirm a selectivity ratio that places it comfortably within the selective or highly selective category, ensuring its primary mechanism of action is confined to the kidney.[2]

Conclusion

Characterizing the SGLT2 selectivity profile is a non-negotiable step in the preclinical and early clinical development of any new gliflozin. The in vitro cell-based assay described here provides a robust, reliable, and reproducible method for determining the IC₅₀ values against both hSGLT1 and hSGLT2. This analysis allows for the calculation of a precise selectivity ratio, which is fundamental to predicting a compound's therapeutic index. For Sergliflozin A, establishing a high selectivity for SGLT2 over SGLT1 would be the critical first step in validating its intended mechanism of action and forecasting its safety and efficacy profile relative to other agents in this important therapeutic class.

References

-

Morales, F. (2017). Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors. Medicina Clínica. [Link]

-

Huan, Y., et al. (2013). A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. Acta Pharmacologica Sinica. Available at: ResearchGate. [Link]

-

Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. Chinese Journal of Natural Medicines. [Link]

-

Lu, Y. T., et al. (2018). A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. ResearchGate. [Link]

-

Heiden, S., et al. (2022). Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. European Heart Journal. [Link]

-

Triplitt, C. (2014). SGLT-2 Inhibitors: A New Mechanism for Glycemic Control. Clinical Diabetes. [Link]

-

Täger, T., et al. (2022). Influence of receptor selectivity on benefits from SGLT2 inhibitors in patients with heart failure: a systematic review and head-to-head network meta-analysis. Clinical Research in Cardiology. Available at: SpringerLink. [Link]

-

Wikipedia. (n.d.). SGLT2 inhibitor. Wikipedia. [Link]

-

Lee, M. K., et al. (2022). Clinical efficacy of SGLT2 inhibitors with different SGLT1/SGLT2 selectivity in cardiovascular outcomes among patients with and without heart failure: A systematic review and meta-analysis of randomized trials. Medicine. [Link]

-

BioIVT. (n.d.). SGLT2 Transporter Assay. BioIVT. [Link]

-

Heiden, S., et al. (2022). Pharmacological selectivity of SGLT2 inhibitors and cardiovascular outcomes in patients with type 2 diabetes: a meta-analysis. Bohrium. [Link]

-

Katsuno, K., et al. (2007). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. Pharmacology. [Link]

-

Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. Frontiers in Pharmacology. [Link]

-

Fonseca-Correa, J. I., & Correa-Rotter, R. (2021). Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. ResearchGate. [Link]

-

Iqbal, U., et al. (2023). Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

-

SOLVO Biotechnology. (n.d.). SGLT2 (sodium/glucose cotransporter 2). SOLVO Biotechnology. [Link]

-

Lee, Y. A., et al. (2021). Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo. Archives of Pharmacal Research. [Link]

-

ResearchGate. (n.d.). IC₅₀ of SGLT2 inhibitors to human SGLT1 and SGLT2 transporters. ResearchGate. [Link]

-

Scribd. (n.d.). Fluorescent Assay for SGLT2 Inhibitors. Scribd. [Link]

-

Ghezzi, C., et al. (2014). Structural selectivity of human SGLT inhibitors. The Journal of Biological Chemistry. [Link]

-

ResearchGate. (n.d.). SGLT2 inhibitors with their respective SGLT2 IC50 and selectivity of SGLT2 over SGLT1. ResearchGate. [Link]

Sources

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical relevance of the selectivity of sodium-glucose cotransporter-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. SGLT2 transporter, SGLT2 uptake assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 7. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological evaluation of HM41322, a novel SGLT1/2 dual inhibitor, in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. d-nb.info [d-nb.info]

Introduction: The Significance of Sergliflozin A in SGLT2 Inhibitor Research

An In-Depth Technical Guide to the Chemical Structure of Sergliflozin A

Sergliflozin A represents a key molecule in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, a class of therapeutic agents that has revolutionized the management of type 2 diabetes mellitus.[1] As the active metabolite of the prodrug Sergliflozin etabonate, its chemical architecture is foundational to its biological function.[2][3] Although development of Sergliflozin etabonate was discontinued after Phase II clinical trials, the study of Sergliflozin A's structure-activity relationships has provided invaluable insights for the design of next-generation gliflozins.[1][4] This guide provides a detailed examination of the chemical structure of Sergliflozin A, its mechanism of action, and the analytical methodologies crucial for its characterization.

Part 1: Elucidation of the Chemical Structure

The structural integrity of Sergliflozin A is central to its potent and selective inhibition of SGLT2. A systematic analysis of its components reveals a design optimized for interaction with the target protein.

Core Molecular Identity

Sergliflozin A is chemically designated as 2[(4methoxyphenyl)methyl]phenyl, β-D-glucopyranoside.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 360775-96-8 | [2] |

| Molecular Formula | C20H24O7 | [2] |

| Formula Weight | 376.4 g/mol | [2] |

| Formal Name | 2[(4methoxyphenyl)methyl]phenyl, β-D-glucopyranoside | [2] |

Key Structural Components and Stereochemistry

The structure of Sergliflozin A can be deconstructed into three primary moieties, each playing a critical role in its pharmacodynamic profile:

-

The β-D-glucopyranoside Moiety: This glucose ring is the cornerstone of the molecule's ability to be recognized by the sodium-glucose cotransporter. The β-anomeric configuration is crucial for correct orientation and binding within the transporter's glucose-binding site.[5] The hydroxyl groups on the glucose ring are essential for forming hydrogen bonds within the active site.

-

The Aglycone Moiety: This non-sugar portion of the molecule consists of a diarylmethylene structure.[5] Specifically, it is composed of:

-

A central phenyl ring.

-

A 4-methoxybenzyl group attached to the central phenyl ring.

-

-

The Glycosidic Linkage: Sergliflozin A is an O-glucoside, meaning the glucose moiety is connected to the aglycone via an oxygen atom (an ether linkage).[6][7] This linkage, while critical for activity, was also a point of metabolic vulnerability. Early O-glucoside SGLT2 inhibitors like Sergliflozin were found to be susceptible to hydrolysis by intestinal β-glucosidases, a challenge that was later overcome in the field by the development of more stable C-aryl glycosides like Dapagliflozin.[7][8]

The precise stereochemistry of the glucose unit is defined by the InChI (International Chemical Identifier) key, ensuring an unambiguous representation of its three-dimensional structure.[2]

-

InChI String: InChI=1S/C20H24O7/c1-25-14-8-6-12(7-9-14)10-13-4-2-3-5-15(13)26-20-19(24)18(23)17(22)16(11-21)27-20/h2-9,16-24H,10-11H2,1H3/t16-,17-,18+,19-,20-/m1/s1[2]

Part 2: Mechanism of Action - Selective SGLT2 Inhibition

The therapeutic rationale for Sergliflozin A is its highly selective inhibition of the SGLT2 protein, which is predominantly expressed in the S1 segment of the proximal convoluted tubules of the kidney.[5][9]

The Role of SGLT2 in Renal Glucose Reabsorption

Under normal physiological conditions, the kidneys filter glucose from the blood at the glomerulus. SGLT2 is responsible for reabsorbing approximately 90% of this filtered glucose back into circulation.[3][5] This process is a sodium-glucose cotransport mechanism, coupling the movement of glucose against its concentration gradient to the favorable transport of sodium. In patients with type 2 diabetes, hyperglycemia leads to an increased filtered load of glucose, and the SGLT2 transporters are a key contributor to maintaining elevated blood glucose levels.[10]

Competitive Inhibition by Sergliflozin A

Sergliflozin A acts as a competitive inhibitor at the glucose-binding site of the SGLT2 transporter.[5] By occupying this site, it prevents the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[10][11] This mechanism effectively lowers the plasma glucose concentration in an insulin-independent manner.[12][13]

The high selectivity of Sergliflozin A is a critical feature. It inhibits human SGLT2 with a high potency (Ki = 2.39 nM) while being significantly less active against the SGLT1 transporter (Ki = 708 nM), which is primarily found in the small intestine and is responsible for dietary glucose absorption.[2] This selectivity minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.

The following diagram illustrates the mechanism of SGLT2 inhibition in the renal proximal tubule.

Caption: Mechanism of Sergliflozin A action on the SGLT2 transporter.

Part 3: Synthesis and Structural Confirmation

The synthesis of O-glucoside SGLT2 inhibitors like Sergliflozin A follows a multi-step process that requires precise control of regioselectivity and stereoselectivity. While specific, large-scale manufacturing protocols are detailed in patent literature such as EP 1344780 and EP 1489089, the general synthetic strategy can be outlined.[14]

General Synthetic Workflow

The synthesis of gliflozins typically involves three overarching stages:[5]

-

Construction of the Aglycone: This involves the synthesis of the 2-(4-methoxybenzyl)phenol core. This is a critical step where the diarylmethylene structure is assembled, often through coupling reactions.

-

Glycosylation: The synthesized aglycone is then coupled with a protected glucose derivative. This reaction must be stereoselective to ensure the formation of the desired β-glycosidic bond. The choice of protecting groups on the glucose molecule is paramount to prevent unwanted side reactions and to facilitate the final deprotection step.

-

Deprotection: The final step involves the removal of the protecting groups from the hydroxyls of the glucose moiety to yield the final active compound, Sergliflozin A.

The following diagram provides a high-level overview of this synthetic and analytical workflow.

Caption: General workflow for the synthesis and analysis of Sergliflozin A.

Protocols for Structural Confirmation

Confirming the identity, purity, and structure of the synthesized Sergliflozin A is a critical component of the drug development process. A suite of analytical techniques is employed for this purpose.

Experimental Protocol: Characterization of Sergliflozin A

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound and quantify any impurities.

-

Methodology: A reverse-phase HPLC method is typically developed. A C18 column is used with a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile or methanol.[15] Detection is commonly performed using a UV detector at a wavelength where the aromatic rings of the aglycone show strong absorbance (e.g., 225 nm).[16] The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate purity.

-

-

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight of the compound and aid in structural elucidation.

-

Methodology: The sample is introduced into a mass spectrometer, often coupled with an HPLC system (LC-MS).[17] Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is observed. For Sergliflozin A (C20H24O7, MW 376.4), one would expect to find the protonated molecule [M+H]+ at m/z 377.4 or other adducts. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[18]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To provide an unambiguous structural confirmation of the molecule, including the stereochemistry of the glycosidic bond.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group protons, the methylene bridge protons, and the protons on the glucose ring. The coupling constant of the anomeric proton (H-1 of the glucose) is diagnostic for the stereochemistry of the glycosidic linkage (a large coupling constant, typically > 7 Hz, confirms the β-configuration). 2D NMR techniques (like COSY and HSQC) are used to assign all proton and carbon signals definitively.[18]

-

The table below summarizes the application of these analytical techniques.

| Analytical Technique | Purpose | Key Information Obtained |

| HPLC | Purity assessment and quantification | Retention time, peak purity, percentage of impurities.[15] |

| Mass Spectrometry (MS) | Molecular weight confirmation | Mass-to-charge ratio (m/z) of the molecular ion.[19] |

| HRMS | Elemental composition confirmation | Highly accurate mass measurement to confirm the molecular formula.[18] |

| ¹H NMR | Structural elucidation and stereochemistry | Chemical shifts, integration, and coupling constants of protons. Confirms the β-anomeric configuration.[18] |

| ¹³C NMR | Structural confirmation | Chemical shifts of all carbon atoms in the molecule.[18] |

Conclusion

Sergliflozin A is a prototypical O-glucoside SGLT2 inhibitor whose structure is finely tuned for its biological target. Its β-D-glucopyranoside ring ensures recognition by the transporter, while the diarylmethylene aglycone contributes to its binding affinity and selectivity. Although its development was halted, the lessons learned from its chemical properties, particularly the metabolic instability of the O-glycosidic bond, were instrumental in guiding the pharmaceutical industry towards the more robust C-glycoside inhibitors that are now standard-of-care. A thorough understanding of its structure, mechanism, and the analytical methods used for its characterization remains essential for researchers in the field of metabolic diseases and medicinal chemistry.

References

- SGLT2 inhibitor - Wikipedia. (n.d.).

- Sergliflozin A (CAS Number: 360775-96-8). (n.d.). Cayman Chemical.

- Synthesis of Sergliflozin Analogues. (n.d.). Thieme Connect.

- Sergliflozin etabonate - Wikipedia. (n.d.).

- Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. (2007). PubMed.

- Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium-Dependent Glucose Cotransporter 2 Inhibitors. (2013). PubMed.

- Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review. (n.d.). Frontiers.

- Sodium-Glucose Transport 2 (SGLT2) Inhibitors. (2025). StatPearls - NCBI Bookshelf.

- Sergliflozin - World Drug Tracker. (2013).

- Synthetic Approaches to Gliflozins: A Comprehensive Overview. (n.d.). ResearchGate.

- Structures and development of sergliflozin and remogliflozin. (n.d.). ResearchGate.

- SGLT2 Inhibitors: Mechanism of Action, Pros, and Cons. (2014). Patient Care Online.

- Sergliflozin Etabonate - New Drug Approvals. (2025).

- Structural selectivity of human SGLT inhibitors. (n.d.). PMC - NIH.

- Synthetic Approaches to Gliflozins: A Comprehensive Overview. (2024).

- Sergliflozin-A (9) is an inhibitor of sodium glucose co-transporter 2... (n.d.). ResearchGate.

- Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. (2007). PubMed.

- Structural selectivity of human SGLT inhibitors. (2025). ResearchGate.

- Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). MDPI.

- Review on Characteristics and Analytical Methods of Remogliflozin Etabonate: An Update. (n.d.).

- Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. (2023). PubMed Central.

- Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma. (2010). PubMed.

- Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview. (n.d.). PubMed.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. caymanchem.com [caymanchem.com]

- 3. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]

- 4. Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural selectivity of human SGLT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]

- 11. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. patientcareonline.com [patientcareonline.com]

- 14. worlddrugtracker.blogspot.com [worlddrugtracker.blogspot.com]

- 15. researchgate.net [researchgate.net]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. Validated LC-MS/MS methods for the determination of dapagliflozin, a sodium-glucose co-transporter 2 inhibitor in normal and ZDF rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Synthesis of Sergliflozin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sergliflozin A, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), represents a significant advancement in the field of antidiabetic therapeutics. This technical guide provides a comprehensive overview of the discovery and synthetic pathways of Sergliflozin A, delving into the medicinal chemistry rationale, key synthetic transformations, and the structure-activity relationships that guided its development. Developed collaboratively by Kissei Pharmaceutical and GlaxoSmithKline, Sergliflozin A emerged from a focused effort to create a more selective and orally bioavailable SGLT2 inhibitor than the natural product phlorizin. This document will explore the journey from lead compound identification to the synthesis of the active form, Sergliflozin A, and its prodrug, Sergliflozin etabonate.

The Genesis of Sergliflozin A: A Journey from Natural Product to Selective Inhibitor

The discovery of SGLT2 inhibitors as a therapeutic class for type 2 diabetes is rooted in the exploration of the natural product, phlorizin.[1] Phlorizin, an O-aryl glucoside found in the bark of apple trees, was identified as a potent but non-selective inhibitor of both SGLT1 and SGLT2.[1][2] While it effectively induced glucosuria, its poor oral bioavailability and lack of selectivity limited its therapeutic potential.[1] This led researchers to pursue synthetic analogues with improved pharmacokinetic and pharmacodynamic profiles.

The development of Sergliflozin A was a direct result of these efforts. The core scientific challenge was to design a molecule that retained the inhibitory activity of phlorizin but exhibited high selectivity for SGLT2 over SGLT1, thereby minimizing potential gastrointestinal side effects associated with SGLT1 inhibition.[3] The key innovation was the design of a benzylphenol glucoside scaffold, which proved to be a new and distinct category of SGLT2 inhibitors.[3]

Mechanism of Action: Targeting Renal Glucose Reabsorption

SGLT2 is a high-capacity, low-affinity glucose transporter located predominantly in the S1 segment of the proximal renal tubule.[3] It is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[4] In individuals with type 2 diabetes, the expression and activity of SGLT2 are upregulated, contributing to the maintenance of hyperglycemia.

Sergliflozin A exerts its therapeutic effect by selectively inhibiting SGLT2. This inhibition blocks the reabsorption of glucose from the renal filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria).[3] This process effectively lowers blood glucose levels in an insulin-independent manner, offering a novel therapeutic approach for the management of type 2 diabetes.[3]

The Synthetic Pathway: From Starting Materials to Sergliflozin A

The synthesis of Sergliflozin A is a multi-step process that involves the preparation of a key aglycone intermediate followed by glycosylation and subsequent deprotection. The orally bioavailable prodrug, Sergliflozin etabonate, is synthesized first, which can then be converted to the active form, Sergliflozin A. The synthesis of Sergliflozin etabonate is detailed in patents filed by Kissei Pharmaceutical Co., Ltd., including US6872706B2.[5]

Synthesis of the Aglycone: 2-(4-methoxybenzyl)phenol

The synthesis of the aglycone portion of Sergliflozin A, 2-(4-methoxybenzyl)phenol, is a critical first stage. While the patent literature provides the framework, a representative synthetic route can be conceptualized as follows:

Protocol: Synthesis of 2-(4-methoxybenzyl)phenol

-

Friedel-Crafts Acylation: Anisole is acylated with 2-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield a benzophenone intermediate.

-

Reduction of the Ketone: The carbonyl group of the benzophenone intermediate is reduced to a methylene group. This can be achieved through various reduction methods, such as Clemmensen reduction (using zinc amalgam and hydrochloric acid) or Wolff-Kishner reduction (using hydrazine and a strong base).

-

Purification: The resulting 2-(4-methoxybenzyl)phenol is purified using standard techniques such as column chromatography or recrystallization.

Glycosylation and Prodrug Formation: Synthesis of Sergliflozin Etabonate

The glycosylation of the aglycone with a protected glucose derivative is a pivotal step in the synthesis. To enhance oral bioavailability and protect the active molecule from premature degradation, a prodrug strategy was employed, leading to the synthesis of Sergliflozin etabonate.

Protocol: Synthesis of Sergliflozin Etabonate

-

Protection of Glucose: D-glucose is first peracetylated to protect the hydroxyl groups.

-

Formation of Glycosyl Donor: The peracetylated glucose is then converted to a suitable glycosyl donor, such as a glycosyl bromide or trichloroacetimidate.

-

Glycosylation: The aglycone, 2-(4-methoxybenzyl)phenol, is coupled with the glycosyl donor under appropriate conditions (e.g., using a Lewis acid promoter like boron trifluoride etherate) to form the O-glycosidic bond. This reaction is stereoselective to ensure the desired β-anomer.

-

Selective Deprotection: The acetyl protecting groups are selectively removed from the glucose moiety, often using a mild base like sodium methoxide in methanol.

-

Etabonate Formation: The primary hydroxyl group at the C6 position of the glucose is selectively reacted with ethyl chloroformate in the presence of a base (e.g., pyridine) to introduce the ethoxycarbonyl (etabonate) group.

-

Purification: The final product, Sergliflozin etabonate, is purified by crystallization or chromatography.

Conversion to the Active Form: Synthesis of Sergliflozin A

Sergliflozin etabonate is the prodrug that is administered orally. In vivo, it is rapidly converted to the active form, Sergliflozin A, through the action of esterases.[6] For research and analytical purposes, this conversion can be performed in the laboratory.

Protocol: Synthesis of Sergliflozin A from Sergliflozin Etabonate

-

Hydrolysis of the Ester: Sergliflozin etabonate is dissolved in a suitable solvent system, such as a mixture of methanol and water.

-

Base-Catalyzed Saponification: A base, such as lithium hydroxide or sodium hydroxide, is added to the solution to catalyze the hydrolysis of the ethyl carbonate ester.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization and Extraction: Upon completion, the reaction mixture is neutralized with an acid (e.g., hydrochloric acid). The product, Sergliflozin A, is then extracted into an organic solvent.

-

Purification: The extracted Sergliflozin A is purified using chromatographic techniques to yield the final active compound.

Structure-Activity Relationship (SAR) and Lead Optimization

The development of Sergliflozin A was guided by extensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The benzylphenol glucoside scaffold was systematically modified to understand the key structural requirements for effective SGLT2 inhibition.

Key SAR Insights for Benzylphenol Glucosides

-

Aglycone Moiety: The nature and substitution pattern of the aglycone were found to be critical for both potency and selectivity. The 2-(4-methoxybenzyl)phenol moiety in Sergliflozin A provided a favorable balance of these properties.

-

Glycosidic Linkage: As an O-glucoside, Sergliflozin A is susceptible to enzymatic cleavage by β-glucosidases in the gut. This liability was a key driver for the development of the more stable C-glucoside SGLT2 inhibitors that followed.[2]

-

Glucose Moiety: The D-glucose core is essential for recognition by the SGLT2 transporter. Modifications to the glucose unit generally lead to a significant loss of activity.

-

Prodrug Strategy: The introduction of the 6-O-ethoxycarbonyl group in Sergliflozin etabonate was a strategic decision to mask the primary hydroxyl group, thereby improving oral absorption and protecting the molecule from rapid metabolism.[7]

In Vitro and In Vivo Efficacy

Sergliflozin A has demonstrated high potency and selectivity for SGLT2 in preclinical studies.

In Vitro Inhibitory Activity

In Chinese hamster ovary (CHO) cells stably expressing human SGLT1 and SGLT2, Sergliflozin A was found to be a highly potent and selective inhibitor of hSGLT2.[3]

| Compound | IC50 for hSGLT2 (nM) | Selectivity vs. hSGLT1 |

| Sergliflozin A | Potent | High |

(Note: Specific IC50 values are often proprietary and may not be publicly available in all literature.)

In Vivo Pharmacological Effects

Oral administration of the prodrug, Sergliflozin etabonate, led to a dose-dependent increase in urinary glucose excretion in various animal models, including mice, rats, and dogs.[3] In diabetic rat models, Sergliflozin etabonate demonstrated significant glucose-lowering effects without causing hypoglycemia.[8] These preclinical findings validated the therapeutic potential of selective SGLT2 inhibition for the treatment of type 2 diabetes.

Conclusion

The discovery and synthesis of Sergliflozin A represent a significant achievement in the field of medicinal chemistry and drug development. The journey from the natural product lead, phlorizin, to a selective and orally bioavailable SGLT2 inhibitor highlights the power of rational drug design and synthetic chemistry. Although the clinical development of Sergliflozin was discontinued after Phase II trials, the scientific insights gained from its development have been invaluable to the broader field of SGLT2 inhibitors, which have now become a cornerstone in the management of type 2 diabetes and related cardiovascular and renal diseases. This technical guide has provided a detailed overview of the core scientific principles and experimental methodologies that underpinned the development of this important molecule.

References

- Shing, T. K. M., Ng, W.-L., Chan, J. Y.-W., & Lau, C. B.-S. (2013). Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium-Dependent Glucose Cotransporter 2 Inhibitors.

- New Drug Approvals. (2025).

- Wikipedia. (n.d.).

- HETEROCYCLES. (2018). AN EFFICIENT AND PRACTICAL SYNTHESIS OF REMOGLIFLOZIN ETABONATE, A POTENT INHIBITOR OF LOW-AFFINITY Na+-DEPENDENT GLUCOSE CO-TRA.

- ResearchGate. (n.d.). A review on the medicinal chemistry of sodium glucose co-transporter 2 inhibitors (SGLT2-I)

- ResearchGate. (n.d.). Structures and development of sergliflozin and remogliflozin.

- Katsuno, K., Fujimori, Y., Takemura, Y., Hiratochi, M., Itoh, F., Komatsu, Y., Fujikura, H., & Isaji, M. (2007). Sergliflozin, a novel selective inhibitor of low-affinity sodium glucose cotransporter (SGLT2), validates the critical role of SGLT2 in renal glucose reabsorption and modulates plasma glucose level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323–330.

- Semantic Scholar. (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors.

- New Journal of Chemistry. (n.d.). Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors.

- Hussey, E. K., Clark, R. V., Amin, D. M., Kipnes, M. S., O'Connor-Semmes, R. L., O'Driscoll, E. C., Leong, J., Murray, S. C., Dobbins, R. L., Layko, D., & Nunez, D. J. R. (2010). Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus. Journal of Clinical Pharmacology, 50(6), 623–635.

- Wikipedia. (n.d.). SGLT2 inhibitor.

- Molecules. (n.d.).

- Fushimi, N., Fujikura, H., Shiohara, H., Teranishi, H., Shimizu, K., Yonekubo, S., Ohno, K., Miyagi, T., Itoh, F., Shibazaki, T., Tomae, M., Ishikawa-Takemura, Y., Nakabayashi, T., Kamada, N., Ozawa, T., Kobayashi, S., & Isaji, M. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598–6612.

- RSC Publishing. (n.d.). Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity.

- ChemicalBook. (2024).

- TargetMol. (n.d.).

- Fujimori, Y., Katsuno, K., Ojima, K., Nakashima, I., Nakano, S., Ishikawa-Takemura, Y., Kusama, H., & Isaji, M. (2009). Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats. European Journal of Pharmacology, 609(1-3), 148–154.

- Patsnap Synapse. (2025).

Sources

- 1. Single-dose pharmacokinetics and pharmacodynamics of sergliflozin etabonate, a novel inhibitor of glucose reabsorption, in healthy volunteers and patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Design, Syntheses, and SAR Studies of Carbocyclic Analogues of Sergliflozin as Potent Sodium‐Dependent Glucose Cotransporter 2 Inhibitors | Zendy [zendy.io]

- 4. Sergliflozin etabonate - Wikipedia [en.wikipedia.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Sergliflozin etabonate, a selective SGLT2 inhibitor, improves glycemic control in streptozotocin-induced diabetic rats and Zucker fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic Profile of Sergliflozin A: A Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Sergliflozin A, the active metabolite of the prodrug Sergliflozin etabonate, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). While Sergliflozin's clinical development was discontinued, its preclinical evaluation offers valuable insights into the absorption, distribution, metabolism, and excretion (ADME) characteristics typical of the gliflozin class. This document synthesizes available data on Sergliflozin and supplements it with representative findings from other SGLT2 inhibitors to provide a holistic and instructive resource for researchers in drug development. We delve into the rationale behind experimental designs, present detailed protocols for key in vitro and in vivo assays, and discuss the translational implications of preclinical pharmacokinetic data.

Introduction: The Significance of Preclinical Pharmacokinetics for SGLT2 Inhibitors

The sodium-glucose cotransporter 2 (SGLT2), located predominantly in the proximal renal tubules, is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream.[1] SGLT2 inhibitors, such as Sergliflozin, represent a major therapeutic advancement in the management of type 2 diabetes mellitus by promoting urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-independent manner.[2][3]

Sergliflozin etabonate is a prodrug that is rapidly and extensively converted to its active form, Sergliflozin A, upon absorption.[4] Understanding the pharmacokinetic (PK) profile of Sergliflozin A in preclinical models is paramount for several reasons:

-

Exposure-Response Relationship: It establishes the relationship between the dose administered and the resulting systemic exposure, which in turn drives the pharmacodynamic (PD) effect (i.e., urinary glucose excretion).

-

Human Dose Prediction: Preclinical PK data from multiple species allows for allometric scaling to predict human pharmacokinetic parameters, guiding first-in-human dose selection.

-

Safety Margin Assessment: Correlating exposure levels in toxicology studies with those anticipated in humans is crucial for determining the therapeutic window and ensuring patient safety.

-

Drug-Drug Interaction Potential: Early assessment of metabolic pathways and transporter involvement helps to predict potential interactions with co-administered medications.

Although development of Sergliflozin was halted, a comparative review of its pharmacokinetics alongside other SGLT2 inhibitors like remogliflozin and ertugliflozin highlights key differentiators.[5] For instance, the relatively short half-life of Sergliflozin (1-1.5 hours in humans) compared to ertugliflozin (16 hours) necessitates different dosing strategies and may have influenced its development trajectory.[5] This guide will explore the preclinical data that informs these critical drug development decisions.

Preclinical Models and Bioanalytical Strategy

The selection of appropriate animal models is a cornerstone of preclinical PK studies. For SGLT2 inhibitors, rodents (typically Sprague-Dawley rats) and non-rodents (often Beagle dogs) are standard choices, representing species with different metabolic characteristics to better predict human outcomes.[6][7] Sergliflozin has been evaluated in mice, rats, and dogs to assess its primary pharmacodynamic effect of increasing urinary glucose excretion.[2]

Rationale for Species Selection:

-

Rats: Offer a cost-effective model for initial PK screening, dose-range finding, and metabolism studies. However, some SGLT2 inhibitors, like empagliflozin, show lower oral bioavailability in rats (31%) compared to other species, a factor that must be considered in data interpretation.[6][8]

-

Dogs: Often exhibit pharmacokinetic profiles more predictive of humans for this class of drugs. For example, the bioavailability of empagliflozin in dogs (89%) is much closer to that in mice (90-97%) than in rats.[6][8]

-

Mice: Useful for early efficacy and mechanism-of-action studies, particularly in transgenic models of diabetes.[2]

Core Protocol: Bioanalytical Method for Quantitation in Plasma

Accurate quantification of the drug in biological matrices is the foundation of any PK study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[9]

Step-by-Step Protocol:

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (or standard/QC), add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).

-

Vortex for 2 minutes to precipitate plasma proteins.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for analysis.

-

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for the analyte and internal standard must be optimized.

-

-

Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability.

Absorption: From Oral Dose to Systemic Circulation

Sergliflozin etabonate was designed for oral administration.[4] Key parameters to evaluate absorption include the rate (Tmax) and extent (Cmax and Bioavailability) of drug entry into the systemic circulation.

-

Rate and Extent of Absorption: Following oral administration of the prodrug, Sergliflozin A appears rapidly in plasma, with a reported Tmax of approximately 30 to 45 minutes in humans, suggesting rapid absorption and conversion.

-

Oral Bioavailability: This parameter, which measures the fraction of an oral dose that reaches systemic circulation, is a critical determinant of the required oral dose. While specific bioavailability data for Sergliflozin in preclinical models is not widely published, other SGLT2 inhibitors show moderate to high bioavailability. For example, ertugliflozin's oral bioavailability is 69% in rats and 94% in dogs, while enavogliflozin's is 56-62% in rats and 85-97% in mice.[7][10]

The overall workflow for a preclinical oral pharmacokinetic study is depicted below.

Caption: Workflow of an in vivo oral pharmacokinetic study.

Distribution: Where the Drug Goes

Once absorbed, a drug distributes from the bloodstream into various tissues and organs. The extent of distribution is influenced by factors like plasma protein binding and the physicochemical properties of the drug.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug can distribute into tissues and exert a pharmacological effect.[9] SGLT2 inhibitors generally exhibit high plasma protein binding.[1]

| SGLT2 Inhibitor | Plasma Protein Binding (%) |

| Canagliflozin | 99% |

| Dapagliflozin | 91% |

| Empagliflozin | 86.2% |

| Ertugliflozin | 93% |

Table 1: Plasma protein binding of various SGLT2 inhibitors.[1][9]

Causality: High protein binding acts as a reservoir, potentially prolonging the drug's duration of action but limiting its volume of distribution. The unbound fraction is what drives target engagement and clearance. Therefore, measuring PPB is essential for correctly interpreting in vitro potency data and for PK/PD modeling.

Core Protocol: In Vitro Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

-

Procedure:

-

Add plasma (from the relevant preclinical species) spiked with Sergliflozin A to the donor chamber.

-

Add phosphate-buffered saline (PBS) to the receiver chamber.

-

Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium.

-

After incubation, collect aliquots from both the donor and receiver chambers.

-

-

Analysis: Determine the concentration of Sergliflozin A in both chambers using a validated LC-MS/MS method.

-

Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber (buffer) to the concentration in the donor chamber (plasma).

Tissue Distribution

For SGLT2 inhibitors, achieving high concentrations in the kidney, the site of action, is desirable for efficacy. Studies with radiolabeled compounds are often conducted to determine tissue distribution. For example, studies with enavogliflozin showed a significantly higher distribution to the kidney compared to other tissues, with a kidney-to-plasma AUC ratio of 41.9 in mice.[10] Similarly, empagliflozin distributes rapidly to most rat tissues, with the highest concentrations found in organs of elimination like the kidney and liver, and low distribution to the brain.[6][8]

Metabolism: Biotransformation and Clearance

Metabolism is the process by which the body chemically modifies a drug, primarily in the liver, to facilitate its elimination. For SGLT2 inhibitors, glucuronidation is the major metabolic pathway, with minimal involvement from cytochrome P450 (CYP) enzymes.[9]

Key Metabolic Enzymes:

-

UGT1A9: A primary enzyme responsible for the glucuronidation of canagliflozin, dapagliflozin, and ertugliflozin.[9]

-

UGT2B4 & UGT2B7: Also involved in the metabolism of canagliflozin and empagliflozin, respectively.[9]

Causality: The low reliance on CYP enzymes for metabolism means that SGLT2 inhibitors generally have a low risk of causing or being subject to metabolism-based drug-drug interactions, which is a favorable characteristic for drugs used to treat chronic conditions in patients often on multiple medications.

Caption: Primary metabolic pathways for SGLT2 inhibitors like Sergliflozin A.

Core Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides an early assessment of a compound's susceptibility to metabolism by Phase I (CYP) enzymes.

-

Reaction Mixture:

-

Prepare a solution in buffer (pH 7.4) containing rat or dog liver microsomes (e.g., 0.5 mg/mL protein).[11]

-

Add Sergliflozin A to the mixture at a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant by LC-MS/MS to determine the concentration of remaining Sergliflozin A.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Excretion: The Final Elimination

Excretion is the removal of the parent drug and its metabolites from the body. For SGLT2 inhibitors, elimination occurs through both renal (urine) and fecal (bile) routes.

-

Routes of Excretion: The primary route of excretion can vary between species. For instance, after an oral dose of [14C]-empagliflozin, radioactivity was predominantly recovered in the feces of preclinical species (61-82%), whereas in humans, urinary excretion was more significant (54%).[8] This highlights the importance of conducting mass balance studies in both animals and humans.

-

Sergliflozin Excretion: Clinical studies with Sergliflozin showed that very little of the administered dose (<0.5%) was recovered as the active entity or prodrug in the urine, suggesting extensive metabolism and/or non-renal clearance pathways.

The ADME properties of a typical SGLT2 inhibitor are summarized in the conceptual diagram below.

Caption: Conceptual overview of the ADME pathway for Sergliflozin A.

Summary and Translational Perspective

The preclinical pharmacokinetic profile of Sergliflozin A is characteristic of the SGLT2 inhibitor class. It is the active form of an orally administered prodrug, demonstrating rapid absorption and conversion. While detailed public data on Sergliflozin is limited, the broader class of gliflozins typically exhibits high plasma protein binding, distribution to target organs like the kidney, and clearance primarily through UGT-mediated metabolism.

Key Translational Insights:

-

A short half-life, as observed with Sergliflozin in humans, may require more frequent dosing or formulation strategies (e.g., extended-release) to maintain therapeutic concentrations, which can impact patient compliance and commercial viability.[5]

-

The low potential for CYP-mediated drug interactions is a significant advantage that is often successfully translated from preclinical in vitro models to the clinical setting.

-

Species differences in bioavailability and primary excretion routes are common and underscore the necessity of using multiple species and, ultimately, human mass balance studies to fully characterize a drug's disposition.[6][8]

This guide provides a framework for understanding and evaluating the preclinical pharmacokinetics of SGLT2 inhibitors. By applying the principles and protocols outlined herein, drug development professionals can build a robust data package to support the progression of new chemical entities from discovery to clinical evaluation.

References

-

SGLT2 inhibitor - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

- Humphreys, W. G., et al. (2012). Pharmacodynamic Model of Sodium–Glucose Transporter 2 (SGLT2) Inhibition: Implications for Quantitative Translational Pharmacology. The AAPS Journal, 14(3), 519-529.

- Kim, D. H., et al. (2022).

- Scheen, A. J. (2015). Pharmacokinetics, Biotransformation, Distribution and Excretion of Empagliflozin, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs. Clinical Pharmacokinetics, 54(4), 373-386.

- Wang, Y., et al. (2023). Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology, 14, 1185011.

- WO2010045656A2 - Novel sglt2 inhibitor dosage forms - Google Patents. (2010).

- Grempler, R., et al. (2015). Pharmacokinetics, Biotransformation, Distribution and Excretion of Empagliflozin, a Sodium-Glucose Co-Transporter (SGLT 2) Inhibitor, in Mice, Rats, and Dogs. Journal of Drug Metabolism & Toxicology, 6(4), 1-13.

- Terra, S. G., et al. (2020). Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. Clinical Pharmacokinetics, 59(9), 1087-1103.

- Katsuno, K., et al. (2007). Sergliflozin, a Novel Selective Inhibitor of Low-Affinity Sodium Glucose Cotransporter (SGLT2), Validates the Critical Role of SGLT2 in Renal Glucose Reabsorption and Modulates Plasma Glucose Level. Journal of Pharmacology and Experimental Therapeutics, 320(1), 323-330.

- DeFronzo, R. A., et al. (2021). Sodium-Glucose Transport 2 (SGLT2) Inhibitors. In StatPearls.

-

U.S. Food and Drug Administration. (2014). Pharmacology Review(s) for JARDIANCE (empagliflozin). Retrieved from [Link]

- Boldys, A., & Okopień, B. (2011). Dapagliflozin: a sodium glucose cotransporter 2 inhibitor in development for type 2 diabetes.